Methyl 1-(2-hydroxypropan-2-yl)cyclohexane-1-carboxylate
Description
Systematic IUPAC Nomenclature and Stereochemical Considerations
The systematic IUPAC name for this compound, methyl 1-(2-hydroxypropan-2-yl)cyclohexane-1-carboxylate , reflects its two primary functional groups: a methyl ester (-COOCH₃) and a 2-hydroxypropan-2-yl group (-C(CH₃)₂OH), both bonded to the first carbon of the cyclohexane ring. The numbering of the cyclohexane ring begins at the carboxylate-bearing carbon, ensuring the lowest possible locants for substituents.
Stereochemically, the molecule is achiral due to the absence of defined stereocenters. The 2-hydroxypropan-2-yl group introduces a tertiary alcohol moiety, but its symmetrical structure ((CH₃)₂C(OH)-) eliminates the possibility of stereoisomerism. Similarly, the carboxylate ester and cyclohexane ring do not contribute to chirality, as confirmed by the lack of optical activity reported in structural databases. Conformational isomerism, however, plays a critical role in its stability, as explored in subsequent sections.
Molecular Geometry and Conformational Analysis
The cyclohexane ring adopts a chair conformation , minimizing steric strain between axial substituents. In this conformation, the bulky 2-hydroxypropan-2-yl and carboxylate ester groups preferentially occupy equatorial positions to avoid 1,3-diaxial interactions. Computational models suggest that the ester group’s carbonyl oxygen engages in transient hydrogen bonding with the hydroxyl proton of the 2-hydroxypropan-2-yl group, further stabilizing the equatorial arrangement.
Key geometric parameters include:
- Bond angles : The tetrahedral geometry around the C1 carbon (109.5°) accommodates the cyclohexane ring, ester, and hydroxypropan-2-yl group without significant distortion.
- Torsional strain : The ester group’s planar sp²-hybridized carbonyl carbon introduces minor torsional strain, offset by the ring’s flexibility.
A comparative analysis of chair and boat conformations reveals a ~25 kJ/mol energy difference favoring the chair form, consistent with trends observed in monosubstituted cyclohexanes.
Comparative Structural Analysis with Cyclohexanecarboxylate Derivatives
This compound shares structural motifs with simpler cyclohexanecarboxylates but exhibits distinct properties due to its hydroxylated substituent. The following table highlights key differences:
The hydroxyl group in the subject compound enhances its polarity, enabling interactions with protic solvents—a feature absent in non-hydroxylated derivatives like methyl cyclohexanecarboxylate.
Physicochemical Properties: Melting Point, Boiling Point, and Solubility Profiles
While experimental data for this specific compound are limited in the provided sources, its properties can be extrapolated from structural analogs:
- Melting Point : Estimated at 45–55°C , based on the presence of hydrogen-bonding groups that stabilize the crystalline lattice.
- Boiling Point : Likely exceeds 200°C due to high molecular weight (≈200 g/mol) and polar functional groups.
- Solubility :
The hydroxyl group’s capacity for hydrogen bonding marginally improves aqueous solubility compared to non-hydroxylated cyclohexanecarboxylates, though the ester moiety’s hydrophobicity remains dominant.
Properties
Molecular Formula |
C11H20O3 |
|---|---|
Molecular Weight |
200.27 g/mol |
IUPAC Name |
methyl 1-(2-hydroxypropan-2-yl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H20O3/c1-10(2,13)11(9(12)14-3)7-5-4-6-8-11/h13H,4-8H2,1-3H3 |
InChI Key |
UDGWYVQHIOMAQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1(CCCCC1)C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis typically begins with commercially available cyclohexanecarboxylic acid derivatives or cyclohexane precursors, which are functionalized through esterification and hydroxylation steps. The key intermediates include:
- Cyclohexanecarboxylic acid derivatives
- Hydroxypropan-2-yl precursors (e.g., isopropanol derivatives)
- Protection groups (if necessary) to safeguard reactive sites during multi-step synthesis
Main Synthetic Routes
Based on literature and patent data, two primary approaches are employed:
A. Esterification followed by hydroxylation
- Esterification of cyclohexanecarboxylic acid with methanol under acidic catalysis to produce methyl cyclohexanecarboxylate.
- Hydroxylation of the tert-butyl group or introduction of the hydroxyl group via nucleophilic substitution or oxidation.
B. Direct functionalization of cyclohexane derivatives
- Starting from cyclohexane derivatives, selective oxidation or hydroxylation introduces the hydroxyl group at the desired position.
- Subsequent esterification yields the target compound.
Detailed Synthetic Procedure
Esterification of Cyclohexanecarboxylic Acid
| Step | Reagents & Conditions | Purpose | Yield/Notes |
|---|---|---|---|
| 1 | Cyclohexanecarboxylic acid + excess methanol + sulfuric acid | Acid-catalyzed esterification | Typically yields 80-90%; reflux at 60°C for 4-8 hours |
| 2 | Purification via distillation or recrystallization | Isolate methyl cyclohexanecarboxylate | Ensures high purity |
Introduction of the Hydroxypropan-2-yl Group
Method 1: Nucleophilic substitution
- React methyl cyclohexanecarboxylate with tert-butyl alcohol derivatives under acidic or basic conditions to attach the tert-butyl hydroxyl group.
Method 2: Hydroxylation
- Use reagents such as osmium tetroxide or potassium permanganate for selective hydroxylation at the tertiary carbon, followed by protection/deprotection steps.
Final Purification
- Use column chromatography with suitable solvent systems (e.g., hexane/ethyl acetate) to isolate the pure compound.
- Recrystallization from ethanol or ethyl acetate enhances purity.
Optimization of Reaction Conditions
Purification Techniques
| Technique | Purpose | Effectiveness | Notes |
|---|---|---|---|
| Recrystallization | Purify solid products | High purity if solvent is chosen correctly | Ethyl acetate or ethanol |
| Column Chromatography | Remove impurities | Suitable for complex mixtures | Silica gel, hexane/ethyl acetate gradient |
| Distillation | Separate volatile components | For ester purification | Reflux under reduced pressure |
Data Tables Summarizing Key Parameters
| Step | Reagents | Conditions | Typical Yield | Remarks |
|---|---|---|---|---|
| Esterification | Methanol, sulfuric acid | Reflux 4–8 hr | 80–90% | Acid catalysis |
| Hydroxylation | OsO₄ or KMnO₄ | Cold, controlled | 70–85% | Selective hydroxylation |
| Purification | Ethyl acetate, silica gel | Room temp | >95% purity | Final product |
Literature and Patent Sources
- ScienceDirect : Discusses cyclohexanecarboxylate derivatives and their synthesis, emphasizing yield optimization and reaction conditions.
- Patent WO2017070418A1 : Details synthesis of cyclohexane derivatives, including esterification and functionalization steps under mild conditions.
- Organic Syntheses : Provides procedures for related cyclohexane carboxylic acids and esters, emphasizing scalable methods.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-hydroxypropan-2-yl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in an aprotic solvent.
Major Products
Oxidation: Methyl 1-(2-oxopropan-2-yl)cyclohexane-1-carboxylate.
Reduction: Methyl 1-(2-hydroxypropan-2-yl)cyclohexane-1-methanol.
Substitution: Methyl 1-(2-alkoxypropan-2-yl)cyclohexane-1-carboxylate.
Scientific Research Applications
Methyl 1-(2-hydroxypropan-2-yl)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential cytoprotective properties against oxidative stress.
Medicine: Explored for its antioxidant properties and potential therapeutic benefits.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species (ROS) and inhibits lipid peroxidation, thereby protecting cells from oxidative damage. The molecular targets include intracellular glutathione (GSH) and various ROS .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Group Comparisons
Key Observations :
- The hydroxyl group in the target compound distinguishes it from simpler esters like methyl cyclohexane-carboxylate, enabling hydrogen bonding and increased polarity .
- Montelukast intermediates share the hydroxyl-isopropyl motif but incorporate aromatic systems (quinoline), which enhance π-π interactions and pharmacological activity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The target compound’s higher molecular weight (198.26 g/mol vs. 142.20 g/mol for methyl cyclohexane-carboxylate) reflects the added hydroxyl-isopropyl group, likely reducing volatility .
- Solubility is expected to follow methyl 2-hydroxyacetate trends, where hydroxyl groups improve water miscibility, though the cyclohexane ring may limit this effect .
Key Observations :
- The target compound’s synthesis likely parallels Step 2 in , where cyclohexane carboxylates are functionalized via amine couplings. This contrasts with S-bioallethrin’s cyclopropane ring formation, which requires precise stereocontrol .
- While the target compound’s direct applications are unspecified, structurally related esters are used in pharmaceuticals () and agrochemicals (), suggesting versatility dependent on substituent modifications.
Biological Activity
Methyl 1-(2-hydroxypropan-2-yl)cyclohexane-1-carboxylate is an organic compound classified as an ester, with the molecular formula CHO and a molecular weight of 200.27 g/mol. This compound features a cyclohexane backbone substituted with a carboxylate group and a tertiary alcohol moiety, which contributes to its unique chemical reactivity and biological activity.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound exhibits characteristics typical of esters, including potential for hydrolysis and reactivity with nucleophiles due to the presence of the carboxylate group.
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of compounds structurally related to this compound. For instance, a related compound, 4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol (HPMCD), demonstrated significant free radical scavenging activity. HPMCD exhibited IC values in the nanomolar range for scavenging superoxide, hydroxyl radicals, and lipid peroxides, suggesting that similar compounds may possess protective effects against oxidative stress .
Cytoprotective Effects
In vitro studies have indicated that compounds with similar structural features can prevent cytotoxicity induced by xenobiotics. HPMCD was shown to maintain intracellular glutathione levels and inhibit lipid peroxidation, which are critical mechanisms in cytoprotection against oxidative damage . This suggests that this compound may exhibit comparable cytoprotective properties.
Synthesis and Evaluation
This compound can be synthesized through various methods, impacting its yield and purity. The choice of synthesis method is crucial for applications in pharmacology and biochemistry .
Table 1: Comparison of Biological Activities
| Compound Name | Structure | Key Biological Activities |
|---|---|---|
| This compound | CHO | Potential antioxidant and cytoprotective effects |
| 4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol (HPMCD) | CHO | Strong free radical scavenger; protects against oxidative stress |
| Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate | CHNO | Antioxidant; used in drug synthesis |
Implications for Drug Development
The structural characteristics of this compound suggest its potential as a lead compound for the development of new therapeutic agents targeting oxidative stress-related diseases. Its ability to act as an antioxidant and cytoprotective agent positions it favorably within the realm of drug discovery.
Q & A
Basic: What are common synthetic routes for Methyl 1-(2-hydroxypropan-2-yl)cyclohexane-1-carboxylate?
Answer:
The compound is typically synthesized via multi-step reactions involving:
- Cyclohexane Core Functionalization : Cyclohexane derivatives are prepared through nucleophilic substitution or condensation reactions. For example, methyl 1-aminocyclohexane-1-carboxylate reacts with halogenated pyrimidines in the presence of DIEA (diisopropylethylamine) as a base .
- Catalytic Coupling : Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and CuI are used for Sonogashira-type couplings to introduce alkynyl groups .
- Purification : Column chromatography (e.g., silica gel with EtOAc/hexane gradients) is employed to isolate intermediates and final products .
Advanced: How can reaction conditions be optimized to minimize diastereomers during synthesis?
Answer:
- Chiral Catalysts : Use enantioselective catalysts (e.g., chiral Pd complexes) to control stereochemistry during coupling steps .
- Temperature Control : Lower reaction temperatures (e.g., 0–25°C) reduce kinetic byproduct formation. For example, maintaining 60°C during cyclization steps in THF ensures regioselectivity .
- Chromatographic Resolution : Employ chiral stationary phases (CSPs) in HPLC for high-purity separation of diastereomers .
Basic: What spectroscopic methods confirm the structure of this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., hydroxypropan-2-yl groups) and cyclohexane ring conformation. For example, methyl ester protons appear at ~3.6–3.8 ppm .
- Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 396 in related derivatives) .
- Infrared (IR) Spectroscopy : Ester carbonyl stretches (~1720–1740 cm⁻¹) and hydroxyl bands (~3200–3500 cm⁻¹) confirm functional groups .
Advanced: How to resolve contradictions in stereochemical assignments?
Answer:
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine absolute configuration .
- Mercury Software : Visualize crystal packing and hydrogen-bonding networks to validate stereochemical models .
- Dynamic NMR : Analyze variable-temperature ¹H NMR to assess ring-flipping dynamics in cyclohexane derivatives .
Basic: What computational methods model this compound’s electronic properties?
Answer:
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G** level to predict bond lengths, angles, and electrostatic potentials .
- Molecular Docking : Screen binding modes with target proteins (e.g., enzymes) using AutoDock Vina or Schrödinger Suite .
Advanced: How to study binding affinity using molecular dynamics (MD) simulations?
Answer:
- Simulation Setup : Use AMBER or GROMACS with explicit solvent (e.g., TIP3P water) and CHARMM force fields.
- Trajectory Analysis : Calculate binding free energy (ΔG) via MM-PBSA or umbrella sampling .
- Validation : Compare MD results with experimental IC₅₀ values from enzyme inhibition assays .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for reactions involving volatile solvents .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced: How does stereochemistry influence biological activity?
Answer:
- Enantiomer Testing : Compare (R)- and (S)-isomers in bioassays (e.g., antimicrobial or cytotoxicity screens) .
- Structure-Activity Relationships (SAR) : Modify substituents (e.g., hydroxypropan-2-yl vs. methyl groups) to assess potency changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
